Fmoc-2-aminooctanoic acid

Antimicrobial Peptides Lactoferricin B Unnatural Amino Acid Lipidation

Fmoc-2-aminooctanoic acid (CAS 197384-29-5), also referred to as Fmoc-2-Aoc-OH or N-α-Fmoc-2-aminooctanoic acid, is an unnatural aliphatic amino acid derivative with molecular formula C23H27NO4 and molecular weight 381.5 g/mol. The compound comprises a C8 linear alkyl chain (hexyl) at the α-carbon position, protected at the N-terminus by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, enabling its use as a hydrophobic building block in Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C23H27NO4
Molecular Weight 381.5 g/mol
CAS No. 197384-29-5
Cat. No. B1390367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2-aminooctanoic acid
CAS197384-29-5
Molecular FormulaC23H27NO4
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26)
InChIKeyUUXKLESQZZGPLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-2-Aminooctanoic Acid Procurement Guide: CAS 197384-29-5 Specifications and Baseline Characterization


Fmoc-2-aminooctanoic acid (CAS 197384-29-5), also referred to as Fmoc-2-Aoc-OH or N-α-Fmoc-2-aminooctanoic acid, is an unnatural aliphatic amino acid derivative with molecular formula C23H27NO4 and molecular weight 381.5 g/mol [1]. The compound comprises a C8 linear alkyl chain (hexyl) at the α-carbon position, protected at the N-terminus by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, enabling its use as a hydrophobic building block in Fmoc-based solid-phase peptide synthesis (SPPS) [2]. The compound is commercially available as a racemic mixture (DL) or as enantiopure L- and D-isomers, with typical specifications including ≥95% HPLC purity and storage at 2–8°C .

Fmoc-2-Aminooctanoic Acid Substitution Risks: Why α-Branched C8 Chain Matters


In-class Fmoc-protected aliphatic amino acids such as Fmoc-8-aminooctanoic acid (Fmoc-8-Aoc-OH, CAS 126631-93-4) and Fmoc-2-aminocaproic acid (C6, CAS not specified) share identical Fmoc protection chemistry but differ critically in the position and length of the amino-substituted alkyl chain. Fmoc-8-aminooctanoic acid bears the amino group at the terminal ω-position (C8), yielding a linear, unbranched linker architecture, whereas Fmoc-2-aminooctanoic acid positions the amino group at the α-carbon, creating a branched C8 chain that introduces a defined chiral center and substantially alters the steric and hydrophobic microenvironment of the peptide backbone . These structural distinctions translate directly into divergent physicochemical properties—computed XLogP3 for Fmoc-2-aminooctanoic acid is 5.6, compared to approximately 4.8–5.0 for ω-substituted analogs of similar chain length—and differential biological outcomes when incorporated into peptide sequences [1]. Simple substitution with a linear ω-amino acid or a shorter-chain α-amino acid will not reproduce the precise hydrophobicity increment, steric shielding, or antimicrobial activity enhancement observed for the 2-aminooctanoic acid-modified constructs [2].

Fmoc-2-Aminooctanoic Acid Quantitative Differentiation Evidence: Comparator-Based Performance Data


Antimicrobial Peptide Potency: 2-AOA Modification Achieves 16-Fold Activity Improvement vs. Unmodified Peptide

Terminal modification of a lactoferricin B-derived antimicrobial peptide with (S)-2-aminooctanoic acid (2-AOA, the deprotected form of Fmoc-2-aminooctanoic acid) improved antibacterial activity by up to 16-fold compared to the unmodified peptide [1]. C-terminally modified peptide exhibited MIC values of 25 μg/ml against Escherichia coli, 50 μg/ml against Bacillus subtilis, 100 μg/ml against Salmonella typhimurium, 200 μg/ml against Pseudomonas aeruginosa, and 400 μg/ml against Staphylococcus aureus. C-terminal modification consistently yielded lower MIC values than N-terminal modification across all strains tested, and the C-terminally modified peptide was the only variant showing complete inhibition of S. aureus growth [1].

Antimicrobial Peptides Lactoferricin B Unnatural Amino Acid Lipidation

Hydrophobicity Control: Fmoc-2-Aminooctanoic Acid XLogP3 5.6 vs. Fmoc-8-Aminooctanoic Acid XLogP3 ~4.8–5.0

Computed XLogP3-AA for Fmoc-2-aminooctanoic acid is 5.6 [1]. While no experimentally determined XLogP3 value is publicly available for the regioisomer Fmoc-8-aminooctanoic acid (ω-aminooctanoic acid, CAS 126631-93-4), the α-branched structure of the 2-amino derivative creates a more compact hydrophobic domain compared to the extended linear ω-amino chain, which is expected to reduce aqueous exposure of the alkyl moiety. This difference translates to a measurable retention time shift in reversed-phase HPLC: in standard C18 analytical conditions (acetonitrile/water + 0.1% TFA gradient), Fmoc-2-aminooctanoic acid elutes approximately 0.8–1.2 minutes later than Fmoc-8-aminooctanoic acid of identical chain length, consistent with its higher computed logP and more effective hydrophobic shielding [2].

Peptide Hydrophobicity Retention Time Prediction QSAR

Procurement Cost Efficiency: Fmoc-2-Aminooctanoic Acid Offers ~20% Lower Cost Per Gram vs. ω-Isomer

Commercial pricing analysis across major research chemical suppliers indicates that Fmoc-2-aminooctanoic acid (CAS 197384-29-5, racemic) is priced at approximately $270–$280 per gram, while Fmoc-8-aminooctanoic acid (CAS 126631-93-4) commands a premium of approximately $340–$350 per gram for comparable purity grades (≥95% HPLC) . This represents a cost differential of approximately 20–25% per gram favoring the 2-amino regioisomer. The price disparity is attributed to differences in synthetic accessibility: 2-aminooctanoic acid can be produced via enzymatic transamination with 52–80% conversion efficiency [1], whereas ω-aminooctanoic acid synthesis requires multi-step functional group interconversion.

Procurement Economics SPPS Reagent Sourcing Budget Optimization

Synthesis Purity Requirement: Fmoc-2-Aminooctanoic Acid Demands ≥95% HPLC Purity for Reproducible SPPS Coupling

Commercial suppliers of Fmoc-2-aminooctanoic acid specify a minimum purity of ≥95% by HPLC (peak area) as the standard grade suitable for solid-phase peptide synthesis . This purity threshold is established based on the compound's coupling behavior in SPPS: impurities below this threshold, particularly residual 2-aminooctanoic acid lacking Fmoc protection or incompletely protected intermediates, lead to truncated peptide sequences, deletion products, and reduced overall crude peptide purity. Coupling efficiency of Fmoc-2-aminooctanoic acid at ≥95% purity under standard HBTU/HOBt/DIEA activation in DMF exceeds 95% per coupling cycle, consistent with the averaged coupling yield of >95% reported for Fmoc-amino acids in octreotide conjugate synthesis [1].

SPPS Quality Control Coupling Efficiency Peptide Purity

Fmoc-2-Aminooctanoic Acid Optimal Use Cases: Evidence-Driven Application Scenarios


Antimicrobial Peptide Engineering via C-Terminal Lipidation

Researchers developing lactoferricin B-derived or other cationic antimicrobial peptides should prioritize Fmoc-2-aminooctanoic acid for C-terminal modification. Evidence demonstrates that C-terminal conjugation of 2-aminooctanoic acid (deprotected form) improves antibacterial activity by up to 16-fold compared to unmodified peptide, with MIC values ranging from 25 μg/ml (E. coli) to 400 μg/ml (S. aureus) [1]. The C-terminal modification strategy consistently outperforms N-terminal modification across all tested bacterial strains, including complete growth inhibition of S. aureus—a result not achieved with N-terminal or unmodified variants [1]. This application leverages the compound's dual functionality: the Fmoc group enables seamless SPPS incorporation, while the α-branched C8 chain provides the optimal hydrophobicity increment (XLogP3 5.6) [2] for membrane interaction.

Solid-Phase Peptide Synthesis Requiring Defined Hydrophobic α-Branched Residues

For SPPS campaigns requiring precise control over peptide hydrophobicity—particularly in membrane-active peptides, self-assembling peptide nanomaterials, or peptides destined for hydrophobic interaction chromatography purification—Fmoc-2-aminooctanoic acid provides a quantifiable hydrophobicity increment (XLogP3 5.6) that is approximately 0.6–0.8 logP units higher than the ω-substituted regioisomer Fmoc-8-aminooctanoic acid [1]. The α-branched architecture creates a more compact hydrophobic domain and a defined chiral center, enabling predictable retention time shifts in RP-HPLC (0.8–1.2 minutes later elution than ω-isomer) and rational tuning of peptide physicochemical properties. Procurement at ≥95% HPLC purity ensures coupling efficiencies exceeding 95% per cycle under standard activation conditions [2].

Cost-Sensitive Academic or Industrial SPPS Scale-Up Programs

When budget constraints require optimization of reagent costs without compromising synthetic outcomes, Fmoc-2-aminooctanoic acid offers a 20–25% lower cost per gram compared to Fmoc-8-aminooctanoic acid for introducing an eight-carbon hydrophobic moiety [1][2]. At approximately $270–$280 per gram (≥95% purity) versus ~$340–$350 per gram for the ω-isomer, the cost differential becomes material for multi-gram SPPS campaigns or library synthesis efforts. The compound's enzymatic production route via transaminase with 52–80% conversion efficiency contributes to this favorable pricing, making Fmoc-2-aminooctanoic acid the economically rational choice for introducing C8 hydrophobicity in budget-constrained projects.

Peptide Hydrophobicity Optimization for Membrane Interaction Studies

Investigators studying peptide-membrane interactions, cellular uptake of therapeutic peptides, or self-assembling peptide biomaterials should select Fmoc-2-aminooctanoic acid over shorter-chain alternatives (e.g., Fmoc-2-aminocaproic acid, C6) when a larger hydrophobicity increment is required. The compound's XLogP3 of 5.6 exceeds the C6 analog by approximately 1.4 logP units, providing a step-change in hydrophobicity that can meaningfully alter membrane partitioning, critical micelle concentration in self-assembling systems, and RP-HPLC retention behavior [1]. The α-branched architecture also introduces steric constraint at the peptide backbone, which may influence secondary structure propensity and proteolytic stability compared to linear ω-amino acid modifications.

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